3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is an organic compound with the molecular formula CHClN O. This compound is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. The unique structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde makes it significant in various fields, including chemistry, biology, and medicinal research. It is recognized for its potential applications in drug development and as an intermediate in organic synthesis .
The compound is classified under organic compounds, specifically as an aromatic aldehyde due to the presence of the aldehyde functional group. Its synthesis typically involves the reaction of 7-chloroquinoline with benzaldehyde under alkaline conditions . The compound is cataloged with the CAS number 120578-03-2 and has been studied for its potential antimicrobial and anticancer properties .
The synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde generally follows these steps:
The synthesis can be represented by the following general reaction:
This reaction highlights the formation of a vinyl linkage between the quinoline derivative and the benzaldehyde moiety.
The molecular structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde features a vinyl group connecting a quinoline ring to a benzaldehyde group. The presence of chlorine in the quinoline structure contributes to its unique chemical reactivity.
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde can undergo various chemical transformations:
The mechanism of action for 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde primarily involves its role as an intermediate in synthesizing leukotriene receptor antagonists, which are important in treating asthma and allergic rhinitis. The compound's vinyl group allows it to participate in further reactions that modify its structure for enhanced biological activity .
Research indicates that compounds derived from this structure exhibit potential biological activities, including antimicrobial and anticancer effects, making them valuable in pharmaceutical applications .
While specific boiling or melting points are not widely reported, general properties include:
Key chemical properties include:
Relevant analyses indicate that this compound should be handled with care due to potential hazards associated with its chlorinated structure .
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde has several notable applications:
The systematic IUPAC name for this compound is 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde, reflecting the trans (E) configuration of the ethenyl bridge between the quinoline and benzaldehyde rings [1] [6]. This nomenclature precisely defines the positions of functional groups: a chlorine atom at the 7-position of the quinoline ring and an aldehyde group at the 3-position (meta) of the phenyl ring.
Table 1: Common Synonyms and Commercial Names
Synonym | Source/Context |
---|---|
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | Chemical synthesis patents |
Montelukast Intermediate Impurity-1 | Pharmaceutical manufacturing [2] |
MONAL | Industry shorthand |
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | Generic notation (often implies E-isomer) |
120578-03-2 | Primary CAS registry number [6] [10] |
7A6GHC3KVE | FDA UNII identifier [10] |
The compound also carries the deprecated CAS number 115104-40-0, though 120578-03-2 is the accepted identifier for the (E)-isomer [7] [10]. Its role as Montelukast Impurity 41 underscores its significance in pharmaceutical quality control [2].
The compound has the empirical formula C₁₈H₁₂ClNO, with a molecular weight of 293.75 g/mol [3] [6] [9]. This formula accounts for:
The molecular weight (293.75 g/mol) is consistent across suppliers and analytical reports, with a density of ~1.3 g/cm³ and a predicted boiling point of 476.5°C [6]. Its physical form is typically a pale beige to light brown solid [2] [3].
Spectroscopic data confirm the structure and functional groups:
Table 2: Key Spectroscopic Signatures
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 10.0–10.2 ppm | Aldehyde proton (-CHO) |
δ 7.6–8.2 ppm (d, J=16 Hz) | Trans vinylic protons | |
IR | ~1700 cm⁻¹ | Aldehyde C=O stretch |
~1630 cm⁻¹ | Vinylic C=C stretch | |
UV-Vis | 230–250 nm | Quinoline π-system |
330–350 nm | Extended conjugation |
The compound exhibits E/Z isomerism due to the ethenyl bridge. The E-configuration (trans) is exclusively observed in the solid state and is the pharmacologically relevant isomer for Montelukast synthesis [6] [9] [10]. Key structural features include:
The E-isomer is stabilized by:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: